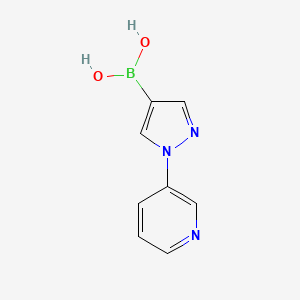

(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid

Description

Propriétés

Formule moléculaire |

C8H8BN3O2 |

|---|---|

Poids moléculaire |

188.98 g/mol |

Nom IUPAC |

(1-pyridin-3-ylpyrazol-4-yl)boronic acid |

InChI |

InChI=1S/C8H8BN3O2/c13-9(14)7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6,13-14H |

Clé InChI |

RGGGBFSYRLGFAF-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CN(N=C1)C2=CN=CC=C2)(O)O |

Origine du produit |

United States |

Méthodes De Préparation

Lithiation and Borylation Method

A prominent method involves the metal-halogen exchange of the 4-bromo substituent with an organolithium reagent, followed by quenching with a boron electrophile.

- React 1-(pyridin-3-yl)-4-bromopyrazole with hexyllithium or n-butyllithium at low temperatures (-70°C to -80°C) in an aprotic solvent such as tetrahydrofuran (THF).

- After lithiation, add a boron source such as trimethyl borate or triisopropyl borate.

- Warm the reaction mixture to room temperature and stir to complete borylation.

- Acidify the mixture with glacial acetic acid to hydrolyze the boronate intermediate to the boronic acid.

- Extract and purify the product by crystallization or chromatography.

Reaction conditions and yields:

| Parameter | Details |

|---|---|

| Starting material | 1-(pyridin-3-yl)-4-bromopyrazole |

| Organolithium reagent | Hexyllithium or n-butyllithium |

| Temperature | -80°C to 25°C |

| Boron electrophile | Trimethyl borate or triisopropyl borate |

| Solvent | Tetrahydrofuran (THF) |

| Work-up | Acidification with acetic acid, extraction |

| Yield | Typically 70-85% |

This method is adapted from similar pyrazole boronate syntheses described in patent CN104478917A, which reports yields around 76-81% for related pyrazole boronic esters.

Palladium-Catalyzed Miyaura Borylation

An alternative and widely used method is the palladium-catalyzed cross-coupling of 4-bromo-pyrazole derivatives with bis(pinacolato)diboron.

- Mix 1-(pyridin-3-yl)-4-bromopyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Use a base like potassium acetate or potassium carbonate.

- Conduct the reaction in a polar aprotic solvent such as dimethylformamide (DMF) or dioxane at elevated temperatures (80-100°C).

- After completion, cool and extract the boronic acid pinacol ester.

- Hydrolyze the ester to the free boronic acid if desired.

- Milder conditions compared to lithiation.

- Better functional group tolerance.

- Scalable and reproducible.

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 |

| Base | Potassium acetate, potassium carbonate |

| Solvent | DMF, dioxane |

| Temperature | 80-100°C |

| Reaction time | 6-24 hours |

| Yield | Typically 60-90% |

Though direct literature on the exact compound is limited, this method is standard for aryl and heteroaryl boronic acid synthesis and can be adapted for 1-(pyridin-3-yl)-1H-pyrazol-4-yl derivatives.

Purification and Characterization

- The boronic acid product is often isolated as the free acid or as pinacol esters.

- Purification typically involves extraction, crystallization from solvents like heptane or ethyl acetate, and drying.

- Characterization is performed by NMR (1H, 13C), HPLC purity analysis, and sometimes X-ray crystallography.

- Example NMR data for related pyrazole boronic esters show characteristic signals consistent with the pyrazole and pyridine rings and the boronate moiety.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield | Notes |

|---|---|---|---|---|

| Lithiation-Borylation | Hexyllithium, trimethyl borate, THF, -80 to 25°C | High regioselectivity, good yield | 76-81% | Requires strict low temp control |

| Palladium-Catalyzed Borylation | Pd catalyst, bis(pinacolato)diboron, base, DMF/dioxane, 80-100°C | Milder, scalable, functional group tolerant | 60-90% | Widely applicable, industrial scale |

Research Findings and Notes

- The lithiation-borylation method is well-documented in Chinese patents (e.g., CN104478917A) for pyrazole derivatives bearing bulky substituents, providing high purity and good yields.

- Palladium-catalyzed borylation is a standard approach in heteroaryl boronic acid synthesis, offering operational simplicity and scalability.

- The choice between methods depends on substrate stability, available equipment, and scale.

- Protection of sensitive groups (e.g., Boc on piperidine substituents) may be necessary during lithiation.

- Boronic acid derivatives are often isolated as pinacol esters for stability and handled under inert atmosphere to prevent oxidation.

This detailed analysis provides a comprehensive overview of the preparation methods for this compound, supported by patent literature and general synthetic organic chemistry principles. The lithiation-borylation and palladium-catalyzed borylation methods remain the most reliable and widely used approaches for this class of compounds.

Analyse Des Réactions Chimiques

Base-Promoted Disproportionation Reactions

(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid undergoes base-induced disproportionation in the presence of [N,O]-bidentate ligands, forming stable boron(III) complexes. This reaction is critical for generating diarylborinate species under mild conditions .

Reaction Conditions and Outcomes

| Entry | Substrate | Base | Solvent | Temp (°C) | Product Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-Methylpyrazole | K₃PO₄ | Dioxane | 100 | 41 |

| 2 | 4-Trifluoromethylpyrazole | K₃PO₄ | Dioxane | 100 | 23 |

| 3 | N-(4-Pyridinyl)pyrazole | K₃PO₄ | Dioxane | 100 | 0 |

Key Observations :

-

The N-(2-pyridinyl)pyrazole scaffold stabilizes intermediates via intramolecular hydrogen bonding, enabling a syn-periplanar orientation for boronic acid activation .

-

Without the [N,O]-bidentate ligand (e.g., Entry 3), no product forms, highlighting the ligand’s role in accelerating disproportionation .

Ligand-Assisted Diarylation

In basic media, the compound facilitates diarylation of pyrazole derivatives through boron coordination. The reaction proceeds via a two-step mechanism :

-

Disproportionation :

-

Coordination and Substitution :

The pyridinyl group acts as a directing ligand, enabling regioselective aryl transfer to pyrazole substrates .

Experimental Validation :

-

When phenylboronic acid (3 mmol) and K₃PO₄ (3 mmol) were heated without ligand, only 0.12 mmol of diphenylborinic acid (3a ) formed alongside triphenylboroxin (3b ) .

-

With the pyridinyl-pyrazole ligand, diarylborinate yields increased significantly (e.g., 41% for 3-methylpyrazole) .

Role of Structural Features

The compound’s reactivity is governed by:

Applications De Recherche Scientifique

(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of (1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . The compound’s ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of Selected Pyrazole-4-boronic Acid Derivatives

Key Observations :

Key Observations :

- The pyridin-3-yl-substituted compound required optimization in , achieving only 20% yield under standard Suzuki conditions (Pd(PPh₃)₄, EtOH). This contrasts with higher yields (65–85%) for methyl or fluorophenyl analogs, likely due to pyridine’s coordination with palladium, complicating catalyst turnover .

- Microwave-assisted synthesis (e.g., 120°C in ) improved yields for methyl-substituted derivatives, suggesting temperature sensitivity for pyridinyl analogs .

Physical and Chemical Properties

Solubility and Stability

- Solubility : (1-Methyl-1H-pyrazol-4-yl)boronic acid exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL), whereas pyridinyl-substituted analogs may show enhanced solubility in water or alcohols due to hydrogen bonding with the pyridine nitrogen .

- Stability : Pyridinyl groups reduce boronic acid decomposition via protodeboronation compared to electron-rich aryl substituents, as electron withdrawal stabilizes the boron center .

Activité Biologique

(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative notable for its potential applications in medicinal chemistry. This compound combines a pyridine and a pyrazole moiety, which contributes to its unique biological activity. Research has indicated that it may play a significant role in drug development, particularly in targeting specific biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have employed computational tools, such as the Prediction of Activity Spectra for Substances (PASS), to predict its therapeutic effects based on structure-activity relationships (SAR) .

Biological Activity and Applications

Research has demonstrated that this compound exhibits several promising biological activities:

- Enzyme Inhibition: It has been shown to inhibit various enzymes, which is crucial in drug design for diseases related to enzyme dysfunction.

- Anticancer Properties: Similar compounds have demonstrated anticancer effects, suggesting potential applications in oncology .

- Neurological Implications: The compound's interaction with muscarinic acetylcholine receptors indicates a possible role in treating neurological disorders such as schizophrenia and dementia .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(Pyridin-2-yl)-1H-pyrazole | Pyrazole derivative | Anticancer properties |

| 3-(Pyridin-2-yl)-5-methylpyrazole | Methylated pyrazole | Kinase inhibition |

| (4-Pyridinyl)(pyrazolyl)boronic acid | Boronic acid derivative | Enzyme inhibition |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Binding Affinity Studies: Research indicates that this compound binds effectively to the M4 muscarinic receptor, enhancing the binding affinity of acetylcholine by 25–50 times, which is significant for therapeutic applications in neuropharmacology .

- Potency Assessments: In vitro studies have shown that modifications to the pyrazole ring can significantly affect potency. For instance, the introduction of substituents can enhance or diminish the compound's efficacy against specific targets .

- Metabolic Stability: Investigations into the metabolic stability of derivatives indicate that certain modifications can improve solubility and reduce metabolic degradation, which is essential for developing effective therapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling or palladium-catalyzed borylation. For example, tert-butyl (1-(pyridin-3-yl)-1H-pyrazol-4-yl)carbamate can be synthesized via deprotonation with sodium hydride in dry THF, followed by boronic acid functionalization . Solvent choice (e.g., THF vs. DMSO) and base strength (e.g., NaH vs. KOtBu) critically affect regioselectivity and byproduct formation. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity, as validated by HPLC .

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

- Methodological Answer : Nuclear magnetic resonance (NMR) is primary for structural confirmation. Key signals include pyridin-3-yl protons (δ 8.4–8.6 ppm for aromatic H) and pyrazole protons (δ 7.4–7.6 ppm). ESI-MS provides molecular ion validation (e.g., [M+H]+ at m/z 216–220). Purity is assessed via HPLC with trifluoroacetic acid (TFA) modifiers, achieving retention times of 1.2–1.3 minutes under reverse-phase conditions . For tautomerism or isomerism, SFC (supercritical fluid chromatography) with LuxA1 columns and methanol co-solvents can resolve enantiomers .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer : The compound’s planar pyridinyl-pyrazole motif and boronic acid group complicate crystal packing. Slow vapor diffusion using methanol/water mixtures at 4°C enhances lattice formation. SHELXL refinement (with TWIN and HKLF5 commands) is recommended for handling twinning or high mosaicity, as observed in similar boronic acids . Low-temperature data collection (100 K) mitigates thermal motion artifacts.

Q. How can researchers address discrepancies in NMR data caused by dynamic tautomerism or solvent effects?

- Methodological Answer : Tautomerism between pyrazole and pyridinyl rings may lead to split signals in -NMR. Variable-temperature NMR (VT-NMR) at 298–343 K can coalesce peaks, identifying dominant tautomers. Deuterated DMSO or CDOD solvents stabilize specific conformers, while 2D NOESY experiments map spatial correlations between protons .

Q. What strategies optimize the compound’s stability in aqueous media for biological assays?

- Methodological Answer : Boronic acids are prone to hydrolysis. Buffering at pH 6.5–7.4 (e.g., ammonium acetate) minimizes degradation. Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf stability. LCMS monitoring of hydrolysis products (e.g., boroxines) confirms integrity during cell-based assays .

Q. How does steric hindrance from the pyridin-3-yl group influence cross-coupling efficiency in derivatization?

- Methodological Answer : The ortho-position of the pyridinyl nitrogen creates steric bulk, reducing reactivity in Suzuki couplings. Using PdCl(dppf) with high-dielectric solvents (DMF or dioxane) and elevated temperatures (80–100°C) improves yields. Computational modeling (DFT) of transition states aids in predicting steric effects on reaction pathways .

Data-Driven Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.